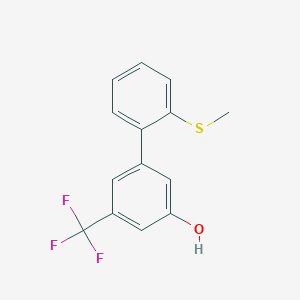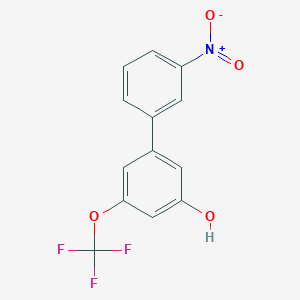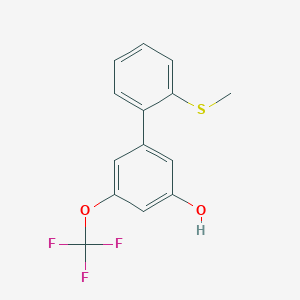
5-(2-Methylthiophenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methylthiophenyl)-3-trifluoromethylphenol (MTPP) is an organic compound with a wide range of applications. It is a synthetic compound with a molecular weight of 246.26 g/mol and a melting point of 60-63°C. MTPP has been used in various fields such as agrochemicals, pharmaceuticals, and biochemistry. It is also used as an intermediate in the synthesis of a variety of compounds such as dyes, polymers, and other materials.
Applications De Recherche Scientifique
5-(2-Methylthiophenyl)-3-trifluoromethylphenol, 95% has been used in various scientific research applications. It has been used in the synthesis of a variety of compounds such as dyes, polymers, and other materials. It is also used as a catalyst in the synthesis of organic compounds. 5-(2-Methylthiophenyl)-3-trifluoromethylphenol, 95% has been used in the synthesis of pharmaceuticals, agrochemicals, and biochemicals. It has also been used in the synthesis of polymers and other materials.
Mécanisme D'action
5-(2-Methylthiophenyl)-3-trifluoromethylphenol, 95% acts as an electron donor in the Grignard reaction and as an electron acceptor in the reaction of an aldehyde or ketone with a trifluoromethyl phenol. In the Grignard reaction, the Grignard reagent donates electrons to the halogenated phenol, forming a new carbon-carbon bond. In the reaction of an aldehyde or ketone with a trifluoromethyl phenol, the trifluoromethyl phenol acts as an electron acceptor, forming a new carbon-carbon bond.
Biochemical and Physiological Effects
5-(2-Methylthiophenyl)-3-trifluoromethylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi. It has also been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been shown to have neuroprotective effects and to be able to reduce anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-Methylthiophenyl)-3-trifluoromethylphenol, 95% has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. It is also easy to use and can be stored for long periods of time. However, it can be difficult to control the reaction conditions and the product may be contaminated with other compounds.
Orientations Futures
Future research on 5-(2-Methylthiophenyl)-3-trifluoromethylphenol, 95% may focus on its potential applications in the pharmaceutical and agrochemical industries. It may also be used in the synthesis of polymers and other materials. In addition, further research may be conducted to explore its potential therapeutic effects and to identify new mechanisms of action. Finally, further research may be conducted to explore its potential toxicity and to identify new ways to reduce or eliminate its toxic effects.
Méthodes De Synthèse
5-(2-Methylthiophenyl)-3-trifluoromethylphenol, 95% can be synthesized by a variety of methods. One of the most common methods is the Grignard reaction, which involves the reaction of a halogenated phenol with a Grignard reagent. The reaction is carried out in an inert atmosphere and the product is isolated by chromatography. Another method is the reaction of an aldehyde or ketone with a trifluoromethyl phenol in the presence of a base. The reaction is carried out in an inert atmosphere and the product is isolated by column chromatography.
Propriétés
IUPAC Name |
3-(2-methylsulfanylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3OS/c1-19-13-5-3-2-4-12(13)9-6-10(14(15,16)17)8-11(18)7-9/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNKUEUNPQNLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














